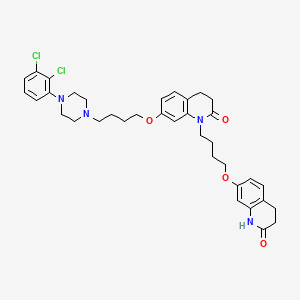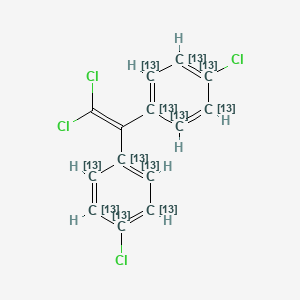
Aripiprazole impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aripiprazole impurity 4: is a chemical compound that is often encountered as a byproduct during the synthesis of aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the safety and efficacy of the final product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aripiprazole impurity 4 is typically formed during the synthesis of aripiprazole. The synthesis of aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with compounds that are derivatives of 3,4-dihydroquinolin-2(1H)-one . The reaction conditions often include the use of solvents like acetonitrile and reagents such as orthophosphoric acid .
Industrial Production Methods: In industrial settings, the production of aripiprazole and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The separation of aripiprazole and its impurities is achieved using a gradient mobile phase consisting of phosphate buffer and acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: Aripiprazole impurity 4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
Aripiprazole impurity 4 has several applications in scientific research:
Mécanisme D'action
it is known that aripiprazole itself functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . The impurity may share some structural similarities with aripiprazole, potentially influencing its interaction with these receptors .
Comparaison Avec Des Composés Similaires
- Aripiprazole impurity F
- Aripiprazole impurity G
- Aripiprazole impurity H
Comparison: Aripiprazole impurity 4 is unique in its specific structure and formation pathway during the synthesis of aripiprazole. While other impurities like impurity F, G, and H may share some structural similarities, each impurity has distinct properties and potential effects . The uniqueness of this compound lies in its specific formation conditions and its role in the overall impurity profile of aripiprazole .
Propriétés
Formule moléculaire |
C36H42Cl2N4O4 |
|---|---|
Poids moléculaire |
665.6 g/mol |
Nom IUPAC |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43) |
Clé InChI |
KPJGTZFMHRJHQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)




![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)


![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)

![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)

![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
